molecular formula C12H18N2O6S B1265973 Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate CAS No. 72705-22-7

Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

Cat. No.: B1265973
CAS No.: 72705-22-7
M. Wt: 318.35 g/mol
InChI Key: ZPDRZMNAFLBUOA-UHFFFAOYSA-N
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Description

Background and Significance of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

This compound belongs to the distinguished class of benzenesulfonate compounds, which have established themselves as crucial components in modern chemical synthesis and pharmaceutical research. The compound is officially registered under the Chemical Abstracts Service number 72705-22-7 and carries the European Inventory of Existing Commercial Chemical Substances number 276-769-3, indicating its recognized status in international chemical databases. The molecular structure features a complex arrangement of functional groups that contribute to its unique chemical behavior and biological activity profile.

The historical development of benzenesulfonate derivatives has been closely linked to advances in organic chemistry and pharmaceutical science, with these compounds serving as essential building blocks for various synthetic transformations. The specific structural characteristics of this compound distinguish it from other members of this chemical family through the presence of methoxy substitution at the five position, methyl substitution at the two position, and the distinctive oxobutanamido group at the four position of the benzene ring. This particular substitution pattern imparts unique chemical properties that enhance its utility in specialized applications.

The significance of this compound extends beyond its structural novelty to encompass its demonstrated biological activities and potential therapeutic applications. Research investigations have revealed that the compound exhibits substantial antimicrobial properties, making it valuable for studies related to infectious disease treatment and prevention. Additionally, its anticancer potential has been documented through laboratory studies that demonstrate significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction through caspase-dependent pathways.

Industrial applications of this compound primarily focus on its role as an intermediate in the synthesis of dyes and pigments. The compound's chemical stability and reactivity profile make it particularly suitable for incorporation into complex synthetic schemes where precise control of reaction conditions is essential. Manufacturing specifications typically require purity levels of ninety-five percent or higher, with high-performance liquid chromatography analysis confirming purity levels of ninety-nine percent in commercial preparations.

The following table summarizes the key physicochemical properties of this compound:

Property Value Reference
Molecular Formula C12H18N2O6S
Molecular Weight 318.35 g/mol
Chemical Abstracts Service Number 72705-22-7
European Inventory Number 276-769-3
Melting Point 204-210°C
Density 0.55 g/cm³ at 20°C
Boiling Point 586.3°C at 760 mmHg

The compound's solubility characteristics and chemical reactivity have been extensively studied, revealing its capacity to participate in various chemical transformations including oxidation, reduction, and substitution reactions. These reaction capabilities contribute to its versatility as a synthetic intermediate and research tool. The presence of multiple functional groups within the molecular structure allows for selective chemical modifications that can be exploited for the development of related compounds with enhanced or modified properties.

Recent advances in analytical chemistry have facilitated detailed characterization of this compound using sophisticated techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods have confirmed the structural integrity of synthesized samples and provided insights into the compound's behavior under various experimental conditions. The availability of high-purity samples has enabled researchers to conduct detailed studies of the compound's biological activities and mechanism of action.

Objectives and Scope of the Research

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's multifaceted nature and potential applications. Primary research goals focus on comprehensive characterization of the compound's chemical properties, elucidation of its biological mechanisms of action, and exploration of its utility in various synthetic and therapeutic contexts. These objectives are designed to advance understanding of benzenesulfonate chemistry while identifying practical applications that can benefit from the compound's unique properties.

Fundamental chemical research objectives center on detailed investigation of the compound's reactivity patterns and synthetic applications. Researchers aim to establish comprehensive reaction profiles that document the compound's behavior under various conditions, including different temperatures, solvents, and catalytic systems. This research seeks to identify optimal conditions for synthetic transformations involving this compound, with particular emphasis on reactions that exploit its multiple functional groups for selective modifications.

Biological research objectives emphasize the systematic evaluation of the compound's antimicrobial and anticancer activities through controlled laboratory studies. These investigations aim to quantify the compound's potency against various microbial strains and cancer cell lines, determine minimum inhibitory concentrations, and elucidate the molecular mechanisms responsible for observed biological effects. Particular attention is directed toward understanding how the compound's structural features contribute to its biological activity, with the goal of developing structure-activity relationships that can guide the design of improved derivatives.

The scope of research extends to industrial applications, particularly in the development of advanced dye and pigment formulations. Research objectives in this area focus on optimizing synthetic processes for large-scale production while maintaining high purity standards and minimizing environmental impact. Studies examine the compound's stability under various storage and processing conditions, its compatibility with other chemical components, and its performance characteristics in finished products.

Analytical research objectives emphasize the development and validation of robust analytical methods for compound characterization and quality control. This research seeks to establish standardized protocols for purity assessment, structural confirmation, and stability monitoring that can be implemented across different research and industrial settings. Advanced analytical techniques are employed to investigate the compound's spectroscopic properties and thermal behavior, providing essential data for both fundamental understanding and practical applications.

The following table outlines the key research domains and their specific objectives:

Research Domain Primary Objectives Methodological Approaches
Chemical Characterization Structure-property relationships, reaction mechanisms Nuclear magnetic resonance, mass spectrometry, X-ray crystallography
Biological Activity Antimicrobial potency, anticancer mechanisms Cell culture assays, enzyme kinetics, molecular biology techniques
Synthetic Applications Reaction optimization, derivative synthesis Organic synthesis, reaction monitoring, product isolation
Industrial Development Scale-up processes, quality control Process chemistry, analytical validation, stability studies
Analytical Methods Method development, validation protocols Chromatographic techniques, spectroscopic analysis, thermal analysis

Environmental and sustainability considerations form an increasingly important component of research objectives, with studies examining the compound's environmental fate, biodegradability, and potential for green chemistry applications. These investigations aim to assess the environmental impact of compound synthesis and use while identifying opportunities for more sustainable production methods and applications.

Collaborative research objectives involve partnerships between academic institutions, pharmaceutical companies, and chemical manufacturers to accelerate the translation of fundamental research findings into practical applications. These collaborations seek to leverage diverse expertise and resources to address complex challenges in compound development, optimization, and commercialization. Interdisciplinary research teams combine chemical synthesis expertise with biological evaluation capabilities and industrial development experience to achieve comprehensive understanding and application of this compound.

Future research directions emphasize the exploration of novel applications and the development of next-generation derivatives with enhanced properties. These investigations aim to expand the utility of the compound platform by identifying new therapeutic targets, developing improved synthetic methodologies, and creating specialized formulations for specific applications. Research objectives include the design and synthesis of compound libraries based on the this compound scaffold, systematic evaluation of structure-activity relationships, and optimization of compound properties for targeted applications.

Properties

CAS No.

72705-22-7

Molecular Formula

C12H18N2O6S

Molecular Weight

318.35 g/mol

IUPAC Name

azane;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonic acid

InChI

InChI=1S/C12H15NO6S.H3N/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);1H3

InChI Key

ZPDRZMNAFLBUOA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[NH4+]

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)CC(=O)C.N

Other CAS No.

72705-22-7

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Conditions

Sulfonation is achieved using concentrated sulfuric acid or oleum at elevated temperatures (80–120°C). The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing sulfonation to the 5-position. Excess sulfuric acid acts as both a reagent and solvent.

Example Procedure :

  • Cresidine (1 mol) is added dropwise to oleum (20% SO₃) at 0–5°C.
  • The mixture is heated to 100°C for 6 hours.
  • The product, 5-methoxy-2-methylbenzenesulfonic acid, is isolated by precipitation in ice water (yield: 85–90%).

Amidation with Acetoacetyl Chloride

The sulfonated intermediate undergoes amidation to introduce the 3-oxobutanamido moiety. Acetoacetyl chloride or diketene is commonly employed for this step.

Acetoacetyl Chloride Route

The sulfonic acid is reacted with acetoacetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

Optimized Parameters :

  • Molar ratio : 1:1.2 (sulfonic acid : acetoacetyl chloride)
  • Solvent : Dichloromethane or toluene
  • Temperature : 25–40°C
  • Time : 4–6 hours
  • Yield : 78–82%

Diketene Route

Diketene, a more reactive acetoacetylating agent, simplifies the reaction under mild conditions.

Procedure from SU1342418A3 :

  • 5-Methoxy-2-methylbenzenesulfonic acid (1 mol) is suspended in acetic acid.
  • Diketene (1.05 mol) is added dropwise at 30°C.
  • The mixture is stirred for 12 hours, yielding the acetoacetamide sulfonic acid (yield: 90–92%).

Ammonium Salt Formation

The final step involves neutralizing the sulfonic acid with ammonium hydroxide to form the water-soluble ammonium salt.

Neutralization Protocol

  • The acetoacetamide sulfonic acid (1 mol) is dissolved in deionized water.
  • Aqueous NH₄OH (25%) is added until pH 7–8.
  • The solution is concentrated under vacuum, and the product is crystallized by cooling to 0°C (yield: 95–98%).

Critical Factors :

  • pH control : Excess NH₃ leads to decomposition; pH >9 must be avoided.
  • Crystallization temperature : Lower temperatures (<5°C) improve crystal purity.

Alternative Pathways and Modifications

One-Pot Sulfonation-Amidation

A streamlined method combines sulfonation and amidation in a single reactor, reducing purification steps:

  • Cresidine is sulfonated with chlorosulfonic acid at 50°C.
  • Without isolation, diketene is added directly to the reaction mixture.
  • After 8 hours, ammonium hydroxide is introduced to precipitate the product (yield: 80%).

Comparative Analysis of Methods

Method Reagents Yield Purity Advantages
Acetoacetyl Chloride Pyridine, DCM 78–82% ≥98% High selectivity
Diketene Acetic acid 90–92% ≥99% Mild conditions, fewer byproducts
One-Pot Chlorosulfonic acid 80% 97% Reduced processing time

Industrial-Scale Considerations

Large-scale production (e.g., 100 kg batches) requires:

  • Continuous flow reactors : For sulfonation to manage exothermicity.
  • Crystallization control : Anti-solvent addition (e.g., ethanol) ensures uniform crystal size.
  • Waste management : Sulfuric acid byproducts are neutralized with lime for safe disposal.

Chemical Reactions Analysis

Types of Reactions

Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate (AMMBS) is a specialized chemical compound with significant potential in various biological applications. This article reviews the biological activity of AMMBS, focusing on its mechanisms of action, research findings, and applications in scientific studies.

AMMBS has a molecular formula of C12H18N2O6SC_{12}H_{18}N_{2}O_{6}S and a molar mass of approximately 318.35 g/mol. Its structure includes a methoxy group, a methyl group, and an oxobutanamido group attached to a benzenesulfonate core, which imparts unique chemical properties conducive to biological interactions .

The biological activity of AMMBS is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Research indicates that AMMBS can influence:

  • Enzyme Inhibition : AMMBS may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound can interact with receptors, potentially affecting signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

AMMBS has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Anticancer Potential

Research has also highlighted the anticancer potential of AMMBS. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death in malignant cells makes it a candidate for further development in cancer therapeutics.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological effects of AMMBS:

  • Antimicrobial Study : A study published in 2023 demonstrated that AMMBS exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In vitro assays showed that AMMBS could reduce the viability of human cancer cell lines by up to 70% at concentrations ranging from 25 to 100 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with AMMBS, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Further investigations into the mechanism revealed that AMMBS activates caspase-dependent pathways leading to apoptosis, underscoring its role as a pro-apoptotic agent in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of AMMBS, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ammonium 5-methoxy-2-methylbenzenesulfonateLacks the 3-oxobutanamido groupLimited antimicrobial activity
Ammonium 5-methoxy-4-(3-oxobutanamido)benzenesulfonateDifferent substitution patternVaries in reactivity but shares some bioactivity

AMMBS stands out due to its specific substitution pattern that enhances its biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate, and how do reaction conditions influence functional group compatibility?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonation, amidation, and salt formation. For example, sulfonate group introduction requires controlled pH (e.g., 8–10) and temperature (60–80°C) to avoid side reactions like over-sulfonation. Amidation steps may employ carbodiimide coupling agents (e.g., EDC/HOBt) to ensure regioselectivity. Reaction progress should be monitored via TLC or HPLC to confirm intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonate and amido groups in this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and amide (N–H bending at 1550–1650 cm⁻¹).
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for CH₃O), methyl (δ ~2.1–2.3 ppm for CH₃), and amide protons (δ ~6.5–7.5 ppm).
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate structural stability .

Q. How does molecular conformation influence hydrogen-bonding patterns in the crystal lattice of this compound?

  • Methodological Answer : Crystal structures of analogous sulfonates (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) reveal that N–H⋯O hydrogen bonds between ammonium and sulfonate groups stabilize [010] chain formations. Conformational flexibility of the 3-oxobutanamido side chain may alter packing efficiency, necessitating single-crystal XRD for definitive analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and empirical data (e.g., solubility or reactivity) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Validate computational models by:

  • Including implicit solvent models (e.g., COSMO) for solubility predictions.
  • Comparing experimental vs. calculated vibrational spectra (IR/Raman) to refine force fields.
  • Iteratively adjusting reaction mechanisms in silico before empirical validation .

Q. What strategies address low yields during sulfonation or amidation steps in large-scale synthesis?

  • Methodological Answer :

  • Sulfonation : Use slow reagent addition and inert atmospheres to minimize oxidation byproducts.
  • Amidation : Employ microwave-assisted synthesis to enhance reaction rates and yields (e.g., 30–50% improvement at 100°C for 10 minutes).
  • Purification : Utilize reverse-phase HPLC with acetonitrile/water gradients to isolate high-purity fractions .

Q. How can this compound be integrated into multi-disciplinary studies (e.g., environmental chemistry or drug discovery)?

  • Methodological Answer :

  • Environmental Fate : Adapt protocols from long-term ecological studies (e.g., Project INCHEMBIOL) to track degradation products via LC-MS/MS in simulated aquatic systems .
  • Drug Discovery : Screen for bioactivity using enzyme-linked assays (e.g., kinase inhibition) with dose-response curves (IC₅₀ values). Pair with molecular docking to identify binding motifs .

Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a split-plot factorial design:

  • Main Factors : pH (4–10), temperature (25–80°C).
  • Response Variables : Degradation kinetics (HPLC), crystallinity (PXRD).
  • Replicates : Minimum triplicate runs to ensure statistical robustness, as seen in agricultural chemical stability studies .

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